molecular formula C17H24N2O2 B2360773 Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380010-49-9

Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Katalognummer B2360773
CAS-Nummer: 2380010-49-9
Molekulargewicht: 288.391
InChI-Schlüssel: DYLXAVVZEQTEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a selective antagonist of the dopamine D2 receptor, which is a key target for the treatment of various neurological disorders.

Wirkmechanismus

Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone exerts its pharmacological effects by selectively binding to and blocking the dopamine D2 receptor. This receptor is involved in the regulation of various neurological processes, including motor function, reward, and cognition. By blocking this receptor, Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone modulates these processes and has the potential to alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the regulation of synaptic plasticity, and the alteration of neural activity in specific brain regions. These effects are thought to underlie the compound's therapeutic potential in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone for lab experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of the compound is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for the study of Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone. One potential avenue is the development of novel formulations or delivery methods that could improve the compound's pharmacokinetic properties. Another direction is the exploration of the compound's effects on other neurological processes and disorders beyond those currently being studied. Additionally, further research is needed to fully understand the mechanisms underlying Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone's therapeutic effects and to identify potential biomarkers that could be used to predict patient response to the compound.

Synthesemethoden

The synthesis of Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 4-(2-methylpyridin-4-yl)oxymethylpiperidine with cyclobutanone. This reaction is catalyzed by a palladium catalyst, and the resulting product is then purified using column chromatography. The final step involves the conversion of the intermediate product into Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone using a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.

Eigenschaften

IUPAC Name

cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-11-16(5-8-18-13)21-12-14-6-9-19(10-7-14)17(20)15-3-2-4-15/h5,8,11,14-15H,2-4,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLXAVVZEQTEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.